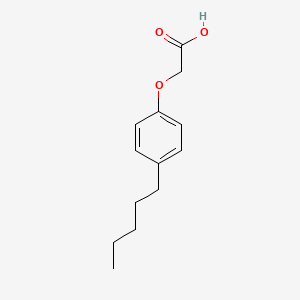
(4-Pentylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Pentylphenoxy)acetic acid, also known as 4-PPAA, is a synthetic organic compound that has been widely used in scientific research since its synthesis in the 1950s. It is a versatile compound that has been used in a variety of applications, including as an inhibitor for various enzymes and as a tool for studying biochemical and physiological processes.
科学的研究の応用
1. Environmental Impact and Adsorption Studies
Research has explored the adsorption behavior of phenoxy acetic acids, such as 2,4,5-Trichlorophenoxy acetic acid, on cation-exchangers from aqueous solutions. These studies are vital for understanding the environmental impact and potential remediation strategies for compounds related to (4-Pentylphenoxy)acetic acid (Khan & Akhtar, 2011).
2. Toxicological Assessments
Investigations into the toxicological effects of phenoxy acetic acids on non-target organisms, such as crayfish in the case of 2,4-dichlorophenoxy acetic acid, provide critical insights into the ecological risks of these compounds (Benli et al., 2007).
3. Chemical Synthesis and Green Chemistry
Studies on the synthesis of related compounds, such as 2',4'-Dihydroxyacetophenone from acetic acid, highlight the importance of this compound and its derivatives in chemical manufacturing processes, emphasizing green chemistry practices (Yadav & Joshi, 2002).
4. Understanding Herbicide Mechanisms
Research on herbicides like 2,4-D, structurally similar to this compound, provides insights into the mechanisms of herbicidal action and its impacts, which is crucial for agricultural and environmental management (Gandhi, Wandji, & Snedeker, 2000).
5. Catalytic Reactions and Environmental Pollution Control
Studies on the catalytic degradation of environmental pollutants, including phenoxy acetic acid derivatives, are essential for developing effective strategies for pollution control (Nair & Kurian, 2018).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as a counterirritant and reagent
Biochemical Pathways
Acetogens, which are anaerobic gram-positive bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage
Result of Action
It’s known that acetic acid can induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response
Action Environment
It’s known that the leaching rate of heavy metals increases with increasing temperature, and moisture aggravates the precipitation of heavy metals, which also increases with the reaction time
生化学分析
Biochemical Properties
The biochemical properties of (4-Pentylphenoxy)acetic acid are largely unexplored. It is known that the compound can participate in reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that changes in acidity can alter cell membrane properties As this compound is an acidic compound, it may potentially influence cell function through similar mechanisms
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the compound can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Metabolic Pathways
It is known that the compound can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Transport and Distribution
It is known that changes in acidity can alter cell membrane properties . As this compound is an acidic compound, it may potentially influence its own transport and distribution through similar mechanisms.
特性
IUPAC Name |
2-(4-pentylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFPSLQRRXKQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

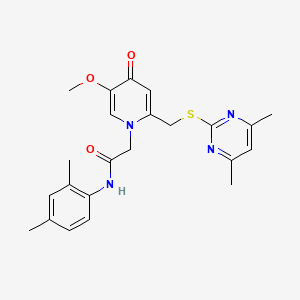
![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2402044.png)
![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)
![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)

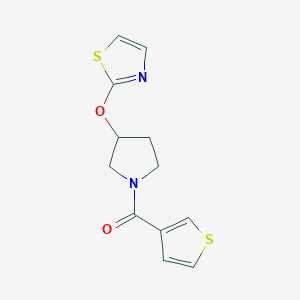
![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

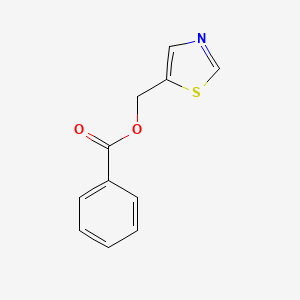
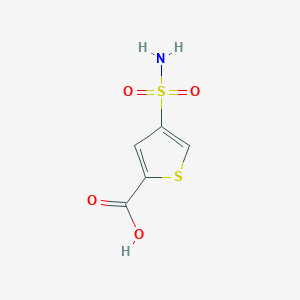

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)
